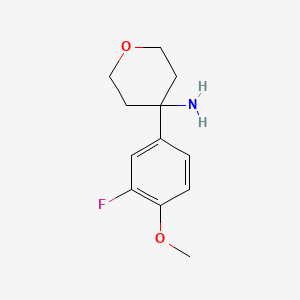

4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine

描述

属性

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-15-11-3-2-9(8-10(11)13)12(14)4-6-16-7-5-12/h2-3,8H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMELEVFIVOEGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCOCC2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341870-70-9 | |

| Record name | 4-(3-fluoro-4-methoxyphenyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.

Formation of Oxan-4-amine: The aldehyde group is then subjected to a series of reactions, including reduction and cyclization, to form the oxan-4-amine structure.

Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch or continuous reactors.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity level.

化学反应分析

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluoro and methoxy groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

Modulating Pathways: Influencing biochemical pathways and cellular processes.

Inhibiting or Activating Enzymes: Acting as an inhibitor or activator of certain enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Substituent Differences

- 4-(3-Chlorophenyl)oxan-4-amine hydrochloride (C₁₁H₁₅ClNO·HCl, MW: 225.5 g/mol) The chloro substituent at the 3-position increases lipophilicity (logP ~2.8) compared to the fluoro analog (logP ~2.3). The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) versus the free base form of the target compound . Applications: Likely used in ion channel modulation studies due to halogenated aryl motifs.

Positional Isomerism

- 4-(4-Fluorophenyl)oxan-4-amine hydrochloride (C₁₁H₁₅FNO·HCl, MW: 209.26 g/mol) Fluorine at the para position creates distinct electronic effects, reducing steric hindrance compared to the target compound’s meta-fluoro substitution. Bulk availability (25 kg batches) suggests industrial-scale applications in intermediates .

Substituent Linkage Variations

Benzyl-Substituted Analogs

- 4-[(3-Fluorophenyl)methyl]oxan-4-amine (C₁₂H₁₆FNO, MW: 209.26 g/mol) A methylene spacer between the phenyl ring and oxane increases conformational flexibility.

- 4-[(4-Fluorophenyl)methyl]oxan-4-amine (C₁₂H₁₆FNO, MW: 209.26 g/mol) Para-fluorine substitution may enhance π-π stacking interactions in protein binding pockets .

Heterocycle Modifications

Thiazole Derivatives

- 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide (C₁₀H₁₀FNO₂S·HBr, MW: 298.17 g/mol) Replacement of oxane with a thiazole ring alters electronic properties (higher aromaticity) and bioavailability. The hydrobromide salt improves crystallinity for X-ray structural analysis .

Physicochemical Properties Comparison

生物活性

4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a fluorinated aromatic ring and an oxanamine moiety, which may contribute to its biological properties. The presence of the fluorine atom often enhances lipophilicity and biological activity, while the methoxy group can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : Similar compounds have been reported to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways .

- Cell Signaling Modulation : By influencing key signaling pathways, such as those involved in apoptosis and cell migration, this compound may exhibit antitumor properties .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity across various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 2.5 | Inhibition of cell proliferation |

| HCT116 (colon cancer) | 3.0 | Induction of apoptosis |

| A549 (lung cancer) | 5.0 | Reduced migration |

These results indicate that the compound has potent anticancer effects, particularly in breast and colon cancer cell lines .

In Vivo Studies

Animal model studies have shown that administration of this compound can lead to:

- Tumor Growth Inhibition : Significant reduction in tumor size was observed in xenograft models.

- Safety Profile : At therapeutic doses, the compound exhibited minimal toxicity, suggesting a favorable safety profile for further development .

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells treated with this compound revealed:

- Mechanism : Induction of apoptosis via activation of caspase pathways.

- Outcome : Enhanced sensitivity to standard chemotherapeutics when used in combination therapy.

Case Study 2: Colon Cancer Model

In vivo studies using HCT116 xenografts showed:

常见问题

Basic Research Question

- Fluorine : The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the aromatic ring, directing substitution reactions to specific positions. It also increases metabolic stability in biological studies .

- Methoxy group : The electron-donating methoxy group stabilizes adjacent positive charges via resonance, influencing reaction pathways (e.g., favoring para-substitution in electrophilic aromatic substitution) .

Advanced Research Consideration : Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution and predict sites for functionalization. Contradictions in experimental reactivity data may arise from solvent effects or competing steric interactions .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

- Structural confirmation :

- Purity assessment :

Methodological Tip : Use deuterated solvents (e.g., DMSO-d) to enhance NMR signal resolution for aromatic protons .

What are the challenges in achieving regioselective functionalization during the synthesis of this compound?

Advanced Research Question

- Competing substituent effects : The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create opposing electronic environments, complicating regioselective substitution. For example, in amidine synthesis, potassium carbonate-mediated reactions may favor one pathway over another .

- Steric hindrance : Bulky substituents near reactive sites (e.g., oxane ring) can limit accessibility, requiring tailored catalysts (e.g., Pd-based for cross-coupling) .

Resolution Strategy : Use directing groups (e.g., boronic acids) or protective strategies (e.g., silyl ethers for methoxy groups) to control functionalization sites .

How can contradictory data regarding the biological activity of this compound be resolved methodologically?

Advanced Research Question

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and repeat assays with rigorously purified batches .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers), concentration, or cell lines impact activity. Standardize protocols across studies .

- Stereochemical factors : Unreported enantiomeric ratios in racemic mixtures may affect target binding. Use chiral HPLC or asymmetric synthesis to isolate active stereoisomers .

What computational methods are employed to predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular docking : Models interactions with enzymes or receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. The fluorine atom’s electronegativity and methoxy’s bulk are critical for binding affinity predictions .

- QSAR studies : Correlate substituent properties (e.g., Hammett σ values) with activity data to design optimized analogs .

Data Contradiction Analysis : Conflicting docking scores vs. experimental IC values may indicate overlooked solvation effects or protein flexibility. Molecular dynamics simulations can refine predictions .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

- pH sensitivity : The oxane ring may hydrolyze under acidic conditions, while the amine group could protonate, altering solubility. Conduct stability assays across pH 2–9 using UV-Vis or LC-MS monitoring .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, informing storage conditions (e.g., refrigeration for labile derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。